Spiro[5,7-etheno-1H,11H-cyclobut[i][1,4]oxazepino[3,4-f][1,2,7]thiadiazacyclohexadecine-2(3H),1'(2'H)-naphthalen]-8(9H)-one, 6'-chloro-3',4',12,13,16,16a,17,18,18a,19-decahydro-16-methoxy-11,12-dimethyl-, 10,10-dioxide, (1'S,11R,12S,14E,16S,16aR,18aR)-
Description
Chemical Identity and Structural Features
Molecular Characterization
AMG-176 is a spiro-macrocyclic compound with the molecular formula C31H35ClN2O7S2 and a molecular weight of 613.22 g/mol. Its IUPAC name reflects its intricate polycyclic framework, which includes a naphthalene core fused with oxazepine, thiadiazacyclohexadecine, and cyclobutane rings. Key functional groups include a chloro substituent at position 6', methoxy at position 16, and dimethyl groups at positions 11 and 12. The stereochemistry is defined as (1'S,11R,12S,14E,16S,16aR,18aR)-, ensuring precise three-dimensional orientation critical for target engagement.
Table 1: Molecular Properties of AMG-176
Structural Conformation and Design Rationale
The compound’s macrocyclic architecture was engineered through conformational restriction strategies to optimize binding to MCL1’s hydrophobic groove. X-ray crystallography (PDB: 9100015542) reveals that the spiro junction enforces a rigid geometry, positioning the chloro and methoxy groups for optimal interactions with residues such as Arg263 and Leu267 in MCL1. This design minimizes off-target interactions, achieving a dissociation constant (Ki) of 0.00004 μmol/L for MCL1, with >1,000-fold selectivity over BCL2 and BCL-xL.
Properties
IUPAC Name |
(3'R,4S,6'R,7'S,8'Z,11'S,12'R)-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37)/b8-4-/t21-,22+,25-,27+,30-,33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNINBDKGLWYMU-KYVUIAPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Spiro[5,7-etheno-1H,11H-cyclobut[i][1,4]oxazepino[3,4-f][1,2,7]thiadiazacyclohexadecine-2(3H),1'(2'H)-naphthalen]-8(9H)-one, 6'-chloro-3',4',12,13,16,16a,17,18,18a,19-decahydro-16-methoxy-11,12-dimethyl-, 10,10-dioxide, (1'S,11R,12S,14E,16S,16aR,18aR)- is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure which is characteristic of many bioactive compounds. Its complex arrangement allows for unique interactions with biological targets. The presence of multiple functional groups enhances its solubility and reactivity.
Anticancer Properties
Recent studies have indicated that this compound acts as a potent inhibitor of Mcl-1 (myeloid cell leukemia-1), a protein associated with cancer cell survival. Inhibition of Mcl-1 can sensitize cancer cells to apoptosis and has been linked to improved outcomes in various cancers.
- Mechanism of Action : The compound selectively modulates cyclin-dependent kinase (CDK) activity which indirectly influences Mcl-1 levels. In particular, it has been shown to inhibit CDK5 more effectively than CDK2 in pancreatic cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that spirocyclic compounds may exhibit neuroprotective effects. The modulation of signaling pathways involved in neuronal survival may provide therapeutic avenues for neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Pancreatic Cancer : A study demonstrated that the compound reduced Mcl-1 levels in a concentration-dependent manner across various pancreatic cancer cell lines. It was found to be significantly more potent than other known inhibitors in clinical development .
- Neuroprotection : Research exploring the neuroprotective potential of spirocyclic compounds indicates that they may enhance neuronal survival under stress conditions by modulating apoptotic pathways. However, specific data on this compound's neuroprotective effects remain limited.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of spiro compounds. For instance, a series of spiro compounds were synthesized and tested for their antiproliferative effects against various human cancer cell lines. One compound demonstrated significant inhibition with IC50 values as low as 49.72 µM against HL60 leukemia cells and 52.81 µM against HCT116 colon carcinoma cells . This suggests that spiro derivatives could serve as promising candidates in cancer therapeutics.
Antimicrobial Properties
The synthesis of spiro compounds integrated with benzothiazole moieties has been shown to exhibit broad-spectrum antimicrobial activities. These compounds are synthesized under mild conditions and have demonstrated effectiveness against various pathogens, indicating their potential use in developing new antimicrobial agents .
Neuroprotective Effects
Some spiro compounds have been investigated for their neuroprotective effects. For example, those with specific structural features have been shown to inhibit neuroinflammation and protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases .
Chemical Synthesis and Characterization
The synthesis of spiro compounds often involves multicomponent reactions that yield high purity and good yields. Techniques such as microwave-assisted synthesis and organocatalysis have been employed to enhance the efficiency of these reactions. For example, a study reported the successful synthesis of spiro compounds via a Knoevenagel/Michael cyclization approach with yields ranging from 43% to 98% . Characterization techniques including NMR spectroscopy and mass spectrometry confirm the structural integrity of these synthesized compounds.
Material Science Applications
Optoelectronic Devices
Spiro compounds are also explored for their applications in organic optoelectronic devices due to their unique electronic properties. Their rigid conformational features allow them to function effectively in light-emitting diodes (LEDs) and organic photovoltaics (OPVs) . The incorporation of spiro units into polymer matrices can enhance the performance of these devices.
Polymer Chemistry
In polymer science, spiro compounds can serve as building blocks for creating novel polymeric materials with tailored properties. Their three-dimensional geometry contributes to the mechanical strength and thermal stability of polymers, making them suitable for various industrial applications .
Case Studies
- Anticancer Activity Study : A series of spiro compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives showed significant antiproliferative activity, suggesting their potential as new anticancer agents.
- Synthesis of Benzothiazole-Spiror Compounds : A study focused on synthesizing spiro compounds from N-ethylmaleimide combined with benzothiazole derivatives demonstrated not only effective synthesis but also promising biological activity against various microbial strains .
- Optoelectronic Applications : Research into the integration of spiro compounds into organic electronic devices showed improved efficiency and stability compared to traditional materials, indicating a strong potential for future applications in this field .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features and Analogues
Key Differences:
Complexity : The target compound’s spirocyclic architecture is far more intricate than simpler spiro systems like spiro[5.5]undecane-triones, which lack fused heterocycles and stereochemical diversity .
Heteroatom Integration : Unlike benzodiazepines (e.g., diazepam), which feature a single fused heterocycle, this compound combines oxazepine, thiadiazacyclohexadecine, and naphthalene systems, enhancing conformational rigidity and target specificity .
Substituent Diversity: The 6'-chloro and 16-methoxy groups distinguish it from analogues like chloramphenicol (a dichloro compound) or methoxy-flavonoids, which lack spirocyclic frameworks .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Functional Properties
Key Insights:
- Pharmacological Potential: The compound’s structural similarity to Venetoclax—a Bcl-2 inhibitor used in leukemia—suggests shared mechanisms of apoptosis induction. However, its additional methoxy and methyl groups may enhance blood-brain barrier penetration or reduce off-target effects .
- Synthetic Challenges : The compound’s synthesis likely requires advanced methods such as stereoselective cyclization and multi-step heterocycle formation, contrasting with simpler spiro systems synthesized via three-component condensations .
- Stability : The sulfone group (10,10-dioxide) confers oxidative stability, a feature absent in analogues like spiro[5.5]undecane-triones, which may degrade under similar conditions .
Q & A
Q. What strategies mitigate oxidative degradation of the 10,10-dioxide group during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
